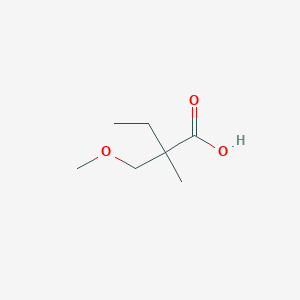
2-(Methoxymethyl)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Methoxymethyl)-2-methylbutanoic acid” is an organic compound. It contains a carboxylic acid group (-COOH), a methoxymethyl group (-OCH2-), and a methyl group (-CH3). The presence of these functional groups could influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “2-(Methoxymethyl)-2-methylbutanoic acid” would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxymethyl and carboxylic acid groups could result in interesting structural features .
Chemical Reactions Analysis
The reactivity of “2-(Methoxymethyl)-2-methylbutanoic acid” would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation . The methoxymethyl group might also participate in reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methoxymethyl)-2-methylbutanoic acid” would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Application in Wine Aroma Analysis
Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for quantifying certain hydroxy acids, including 2-hydroxy-2-methylbutanoic acid (2OH2MB), in wines and other alcoholic beverages. This study is significant as it was the first to specifically examine these acids in wine, revealing their potential impact on sensory properties, such as aroma (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis in Pharmacological Applications
Andrushko et al. (2008) described the enantioselective hydrogenation of a compound to produce a key intermediate in synthesizing Aliskiren, a renin inhibitor. This process involved a variant of 2-methylbutanoic acid, highlighting its role in pharmaceutical synthesis (Andrushko et al., 2008).
Use in Polymer Research
Tsuji and Hayakawa (2014) reported the formation of a hetero-stereocomplex between biodegradable poly(2-hydroxyalkanoic acid)s with different chemical structures, including variants of 2-methylbutanoic acid. This research provides insights into creating biodegradable materials with diverse physical properties and biodegradability (Tsuji & Hayakawa, 2014).
Exploration in Food Chemistry
In food chemistry, Greene, Sanders, and Drake (2008) studied the volatile compounds contributing to a fruity fermented off-flavor in peanuts. Their findings highlighted the importance of certain esters, including derivatives of 3-methylbutanoic acid, in understanding the sensory characteristics of food (Greene, Sanders, & Drake, 2008).
Chemical Analysis Techniques
Matheis, Granvogl, and Schieberle (2016) developed a method for quantifying and analyzing the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation of l-isoleucine in fermented foods. This process involves compounds like 2-methylbutanoic acid, essential for understanding the flavor profiles of various foods (Matheis, Granvogl, & Schieberle, 2016).
Safety And Hazards
The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and physical properties. Without specific data, it’s difficult to assess the safety and hazards of “2-(Methoxymethyl)-2-methylbutanoic acid”. As with any chemical, appropriate safety precautions should be taken when handling it .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(methoxymethyl)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,5-10-3)6(8)9/h4-5H2,1-3H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDBWNMLCCWLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

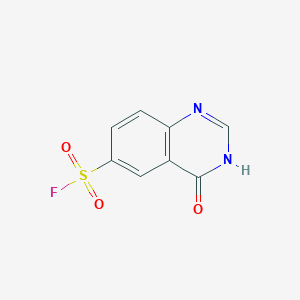

![furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2402283.png)
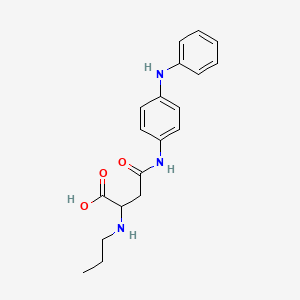
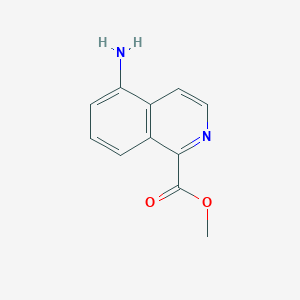

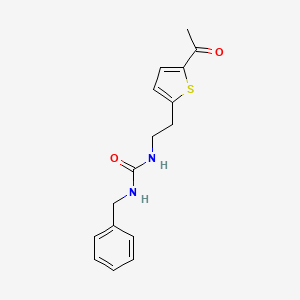
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/no-structure.png)

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)

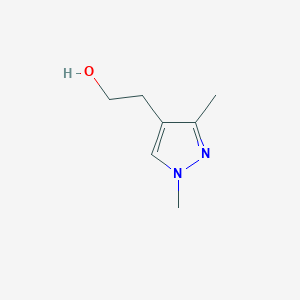
![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)